molecular formula C13H11NO3 B017288 Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate CAS No. 77837-09-3

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

Cat. No. B017288
CAS RN: 77837-09-3
M. Wt: 229.23 g/mol
InChI Key: RJBSPLUQQNNULO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihydropyridine derivatives, including compounds similar to methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, often involves multistep chemical reactions utilizing specific reagents under controlled conditions. For example, the synthesis of related compounds has been achieved through modified Hantzsch-type reactions or via microwave-assisted chemistry, which offers an eco-friendly approach with reduced solvent use and energy consumption (Rodríguez et al., 2011).

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by X-ray diffraction methods, which reveal the crystal structure, including the conformation of the dihydropyridine ring. These compounds typically exhibit a boat-type conformation, with the degree of ring puckering varying among different derivatives. The structure significantly influences the compound's physical and chemical properties (Fossheim et al., 1982).

Chemical Reactions and Properties

Dihydropyridines undergo various chemical reactions, including oxidation, reduction, and functional group modifications. The reactivity of these compounds is influenced by their molecular structure, particularly the position and nature of substituents on the dihydropyridine ring. These reactions are critical for modifying the compound's properties for specific applications (Soldatenkov et al., 2003).

Physical Properties Analysis

The physical properties of methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate and related compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure. X-ray diffraction studies provide detailed information about the crystal packing and intermolecular interactions, which are essential for understanding the compound's stability and solubility (Pekparlak et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of dihydropyridine derivatives, are influenced by the electronic configuration of the dihydropyridine ring and the nature of substituents. These properties are crucial for the compound's applications in synthetic chemistry and pharmaceuticals. Spectroscopic methods, such as FT-IR and NMR, are used to characterize these compounds and understand their chemical behavior (Ajaj et al., 2013).

Scientific Research Applications

  • Synthesis of Disperse Dyes : Methyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate derivatives are used to synthesize new disperse dyes. These dyes demonstrate promising color fastness and DPPH free radical scavenging activity (Parveen et al., 2007).

  • Drug Precursors and Ligands : The derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, synthesized using Meldrum's acid and active methylene nitriles, are useful as drug precursors or perspective ligands (Dotsenko et al., 2019).

  • Antimicrobial and Antifungal Agents : Novel 6-oxo-pyridine-3-carboxamide derivatives exhibit broad-spectrum antibacterial activity and are comparable to Amphotericin B against Aspergillus fumigatus (El-Sehrawi et al., 2015).

  • Synthesis of Antihypertensive Agents : The 1,4-dihydropyridines, derived from compounds like Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, are effective as antihypertensive agents and coronary vessel dilators (Abernathy, 1978).

  • Synthesis of Novel Chemical Structures : Methods have been developed for synthesizing diverse structures like 4-oxo-1,4-dihydropyridine-3-carboxylates and other derivatives, useful in various chemical applications (Zanakhov et al., 2022).

  • Labeling for Drug Studies : Carbon-13 and carbon-14 labeled drug candidates for type-2 diabetes have been prepared using these compounds for further studies in drug metabolism, pharmacokinetics, and bioanalytical studies (Latli et al., 2017).

  • Enzyme-Catalyzed Reactions : Candida rugosa lipase has been used to catalyze hydrolysis of derivatives of these compounds, showing high enantioselectivity (Sobolev et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed .

properties

IUPAC Name

methyl 6-oxo-1-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-12(15)14(9-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBSPLUQQNNULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

Synthesis routes and methods

Procedure details

Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (6.0 g, 39.22 mmol), phenylboronic acid (5.74 g, 47.06 mmol), copper(II) acetate monohydrate (11.76 g, 58.82 mmol), pyridine (6.32 mL, 78.43 mmol) and molecular sieves (4 Å, 6.0 g) in dichloromethane (100 mL) was stirred at ambient temperature for 12 hours and filtered. Standard extractive work up provided a crude residue which was purified by silica gel column chromatography (100-200 mesh) (1-2% methanol in chloroform) to give the title compound as a brown solid (5.0 g, 56%). m.p. 100-105° C.; 1H NMR (400 MHz, CDCl3) δ 3.86 (s, 3H), 6.63 (d, J=9.5 Hz, 1H), 7.36-7.55 (m, 5H), 7.91 (dd, J=2.5, 9.9 Hz, 1H), 8.23 (d, J=2.5 Hz, 1H); IR (KBr) υ 3058, 2924, 2854, 1721, 1675, 1540, 1446, 1313, 1271, 1103 cm−1; MS 230 (M+1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
6.32 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.76 g
Type
catalyst
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TV Magee, MF Brown, JT Starr, DC Ackley… - Journal of Medicinal …, 2013 - ACS Publications
We report novel polymyxin analogues with improved antibacterial in vitro potency against polymyxin resistant recent clinical isolates of Acinetobacter baumannii and Pseudomonas …
Number of citations: 66 pubs.acs.org
DN Garad, SB Mhaske - The Journal of Organic Chemistry, 2019 - ACS Publications
Ru-catalyzed regioselective cascade annulation of acrylamides with 2-alkynoates via aza-Michael/C–H activation sequence for the synthesis of various 6-oxo nicotinic acid esters is …
Number of citations: 23 pubs.acs.org
W Zhu, J Shen, Q Li, Q Pei, J Chen, Z Chen… - Archiv der …, 2013 - Wiley Online Library
Twenty‐seven 1,5‐disubstituted‐pyridin‐2(1H)‐one derivatives were synthesized and evaluated for their anti‐cancer and anti‐fibrosis activity by A549 and NIH3T3 cell viability assays, …
Number of citations: 13 onlinelibrary.wiley.com
XH Li, AH Ye, C Liang, DL Mo - Synthesis, 2018 - thieme-connect.com
An efficient transition-metal-free strategy to synthesize 2-aryloxypyridine derivatives has been developed by a selective O-arylation of 2-pyridones with diaryliodonium salts. The …
Number of citations: 18 www.thieme-connect.com
D Yin, D Su, J Jin - Cell Reports Physical Science, 2020 - cell.com
Trifluoroacetic acid (TFA) is among the most attractive trifluoromethylation reagents with respect to its low prices, ease of handling, and availability in large quantities. However, because …
Number of citations: 32 www.cell.com

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